molecular formula C17H21N5O2 B2648974 (4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034441-00-2

(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No. B2648974
CAS RN: 2034441-00-2
M. Wt: 327.388
InChI Key: OHWNJSCHXZZTPF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a tetrahydrobenzimidazole ring. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions. The piperidine ring could contribute to basicity, and the aromatic rings could contribute to pi-pi stacking interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitution, electrophilic aromatic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings and nitrogen atoms suggests that the compound might have a relatively high melting point and could be soluble in polar solvents .

Scientific Research Applications

1. Antimicrobial and Antimycobacterial Activity

Compounds containing pyridine and imidazole derivatives, similar to the query compound, have shown promising antimicrobial and antimycobacterial activities. For instance, a series of compounds synthesized and evaluated for antimicrobial and antimycobacterial activities demonstrated variable and modest effectiveness against investigated bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Narasimhan et al., 2011).

2. Antiproliferative Activity

Another area of research interest is the antiproliferative activity of benzimidazole and imidazole derivatives against cancer cell lines. A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates was synthesized and evaluated for their anticancer activity, particularly in cervical cancer cells. Some conjugates exhibited significant cytotoxicity, indicating their potential as anticancer agents (Kamal et al., 2012).

3. Synthesis and Chemical Properties

Research has also focused on the synthesis and structural analysis of compounds with pyridine, benzimidazole, and imidazole derivatives. For example, the synthesis and Hirshfeld surface analysis of a compound with a piperidine and morpholine ring showed potential for antiproliferative activity. This study provides insights into the structural stability and intermolecular interactions of such compounds, which could inform future drug design and development efforts (Prasad et al., 2018).

4. Tubulin Polymerization Inhibitors

New conjugates involving benzimidazole and imidazo[4,5-b]pyridin moieties have been evaluated as tubulin polymerization inhibitors, showing considerable cytotoxicity against various cancer cell lines. This research highlights the potential of these compounds in the development of new anticancer therapies (Mullagiri et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures are involved in inhibiting enzymes or binding to receptors .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve modifying the structure to improve its properties or activity .

properties

IUPAC Name

(4-pyrimidin-2-yloxypiperidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-16(12-2-3-14-15(10-12)21-11-20-14)22-8-4-13(5-9-22)24-17-18-6-1-7-19-17/h1,6-7,11-13H,2-5,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWNJSCHXZZTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCC(CC3)OC4=NC=CC=N4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

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